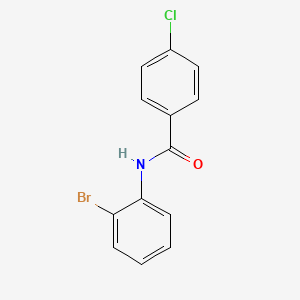

N-(2-bromophenyl)-4-chlorobenzamide

Description

Significance of Halogenated Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Halogenated benzamide scaffolds are a cornerstone in the development of new bioactive molecules. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemsrc.com This makes them a common feature in many pharmaceutical compounds. The amide linkage provides a stable, planar unit capable of forming hydrogen bonds, which is crucial for molecular recognition in biological systems. The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's properties for specific applications.

Overview of Current Research Trajectories for N-(2-bromophenyl)-4-chlorobenzamide

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar halogenated benzamides offer insights into its potential areas of investigation. Research on related compounds suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The specific positioning of the halogen atoms may impart unique conformational properties that could be exploited in the design of novel compounds with specific biological activities. Further research is needed to fully elucidate the potential of this particular compound.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 37038-65-6 | evitachem.comlookchem.comchimmed.ruchemsrc.com |

| Molecular Formula | C13H9BrClNO | lookchem.comchimmed.ru |

| Appearance | Detailed specifications available from suppliers | lookchem.comlookchem.com |

| Purity | 99% | lookchem.com |

| Application | Important intermediate in Organic Synthesis, Pharmaceuticals and Agrochemicals | evitachem.comlookchem.com |

| Storage | Store in a dry, dark, and ventilated place | lookchem.com |

Synthesis of this compound

The synthesis of this compound can be inferred from the general procedures for the synthesis of N-substituted benzamides. A common method involves the acylation of an amine with a benzoyl chloride.

A plausible synthetic route for this compound would involve the reaction of 2-bromoaniline with 4-chlorobenzoyl chloride . This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like dichloromethane (B109758).

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKCUYDMAFXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2 Bromophenyl 4 Chlorobenzamide

Conventional and Novel Synthetic Pathways for Halogenated Benzamides

The construction of the amide bond in N-(2-bromophenyl)-4-chlorobenzamide can be achieved through various synthetic strategies, ranging from classical condensation reactions to more modern catalytic approaches.

Condensation Reactions in this compound Synthesis

The most direct and widely employed method for the synthesis of N-aryl benzamides, including this compound, is the condensation reaction between an activated carboxylic acid derivative and an aniline (B41778). Typically, this involves the reaction of 4-chlorobenzoyl chloride with 2-bromoaniline.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct formed during the reaction. evitachem.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) being commonly used. evitachem.com The reaction progress can be conveniently monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically purified by recrystallization or column chromatography.

A general procedure for a similar compound, N-(4-bromophenyl)-2-chloro-benzamide, involves mixing 4-bromoaniline (B143363) and 2-chlorobenzoyl chloride in a suitable solvent. evitachem.com While the specific reactants differ for the synthesis of this compound, the underlying principle of the condensation reaction remains the same. The reaction of 2-chloro-4-nitro benzoic acid with p-nitroaniline in dimethylformamide (DMF) to form a benzamide (B126) derivative has also been reported, highlighting the versatility of this approach for substituted benzamides. nih.gov

The following table outlines a typical set of reactants and conditions for the synthesis of a halogenated benzamide via condensation reaction.

| Reactant 1 | Reactant 2 | Base | Solvent |

| 2-Bromoaniline | 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane |

| 4-Bromoaniline | 2-Chlorobenzoyl chloride | Pyridine | Dichloromethane |

Interactive Data Table: Synthesis of Halogenated Benzamides via Condensation

Note: This table represents generalized conditions. Specific parameters may vary based on the exact substrates and desired outcomes.

Mannich Reaction Applications in Benzamide Derivatization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.govgijash.com This reaction is a powerful tool for introducing an aminoalkyl group into a molecule and has been widely used in the synthesis of various pharmaceutical compounds. wikipedia.orgnih.gov

In the context of benzamide derivatization, the Mannich reaction can be utilized to modify the benzamide scaffold, provided there is a suitable active hydrogen. For instance, if the benzamide structure contains a position with an acidic proton, it can participate in the Mannich reaction. The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic active hydrogen compound. wikipedia.org

While direct application of the Mannich reaction to this compound itself might be limited due to the absence of a readily available acidic proton on the core structure, it can be a valuable tool for derivatizing related benzamide structures or for synthesizing precursors. For example, a series of benzamide substituted Mannich bases were synthesized by reacting a benzamide with morpholine (B109124) and formaldehyde. nih.gov This demonstrates the potential to introduce diverse functionalities to a benzamide-containing molecule. The reaction is versatile and can be applied to a wide range of substrates, including those with applications in medicinal chemistry. rsc.org

Gold(I)-Mediated Intramolecular Transamidation Approaches

Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, enabling a variety of complex transformations under mild conditions. encyclopedia.pubnih.gov While direct gold(I)-mediated transamidation for the synthesis of this compound is not extensively reported, gold catalysts have shown significant potential in related reactions involving C-N bond formation and the synthesis of N-containing heterocycles. nih.govnih.gov

Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. This reactivity has been exploited in intramolecular hydroamination and cyclization reactions to construct complex molecular architectures. nih.govnih.gov For instance, gold(I)-catalyzed intramolecular hydroalkylation of ynamides has been developed to synthesize polysubstituted indenes. nih.gov These approaches, while not directly producing this compound, showcase the potential of gold catalysis to facilitate the formation of C-N bonds and to construct complex aromatic systems that could be precursors to or derivatives of the target molecule.

The development of gold(I)-catalyzed methods for the synthesis of N-containing tricyclic compounds from ynamides further highlights the versatility of this catalyst system. nih.gov These advanced methodologies could potentially be adapted for novel, efficient routes to halogenated benzamides and their derivatives, offering alternative synthetic strategies to conventional methods.

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the choice of catalyst and the optimization of reaction conditions such as solvent and temperature.

Role of Transition Metal Catalysis (e.g., Platinum Nanowires, Copper)

Transition metal catalysis offers powerful alternatives to traditional condensation reactions for the synthesis of amides. These methods often proceed under milder conditions and can exhibit higher functional group tolerance.

Platinum Nanowires: Platinum-based catalysts have been investigated for their activity in amidation reactions. For example, platinum nanowires have been successfully employed as catalysts for the direct amidation of aldehydes and amines. sciengine.com While this specific example does not involve the synthesis of an N-aryl benzamide from a carboxylic acid derivative, it demonstrates the potential of platinum nanomaterials in facilitating amide bond formation. Furthermore, platinum-vanadium bimetallic catalysts have been shown to be effective for the mild hydrogenation of amides to amines. nih.gov Theoretical studies have also delved into the mechanism of platinum-catalyzed reduction of amides. rsc.org

Copper: Copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, is a well-established and highly relevant method for the synthesis of N-aryl benzamides. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand. The use of ligands such as (S)-N-methylpyrrolidine-2-carboxylate has been shown to promote the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. nih.gov Mechanistic studies have highlighted the importance of chelating diamine ligands in controlling the activity of the copper catalyst. nih.gov Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has also been reported, offering a more practical and economical approach. nie.edu.sg

Nickel: Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-N bond formation. acs.orgacs.org A photoredox/nickel dual catalytic system has been developed for the switchable C-C or C-N coupling of aryl halides with formamide, allowing for the synthesis of either benzamides or N-arylformamides. acs.org This approach offers high chemoselectivity and operates under ambient conditions.

The following table summarizes the role of different transition metals in the synthesis of amides.

| Catalyst System | Reaction Type | Key Features |

| Platinum Nanowires | Direct amidation of aldehydes and amines | Novel catalytic material for amide synthesis. sciengine.com |

| Copper/Ligand | N-arylation of amides (Goldberg Reaction) | Mild reaction conditions, good to high yields. nih.gov |

| Nickel/Photocatalyst | C-N coupling of aryl halides | Switchable selectivity, ambient conditions. acs.org |

Interactive Data Table: Transition Metal Catalysis in Amide Synthesis

Effects of Solvents and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, reaction rate, and selectivity of benzamide synthesis.

Solvent Effects: The solvent plays a crucial role in dissolving the reactants and catalyst, and it can also influence the reaction mechanism. In condensation reactions for the synthesis of halogenated benzamides, aprotic solvents like dichloromethane are commonly used. evitachem.com In some cases, solvent-free conditions have been explored for the synthesis of amides from phenyl esters and aryl amines, offering a more environmentally friendly approach. nih.gov The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction outcome. For instance, in a study on the selective amidation and imidation of aroyl chlorides, the choice of solvent was found to be the determining factor for the product distribution. researchgate.net

Temperature Effects: The reaction temperature directly affects the rate of the reaction. Higher temperatures generally lead to faster reaction rates, but they can also promote side reactions and decomposition of reactants or products, leading to lower yields and selectivity. For the condensation reaction to form halogenated benzamides, the reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. evitachem.com In a study on the solvent- and transition-metal-free amide synthesis, the temperature was optimized to achieve a quantitative yield, with 130 °C being identified as the optimal temperature when using NaH as a base. nih.gov The optimization of temperature is therefore a crucial step in developing an efficient synthetic protocol. researchgate.net

The following table provides examples of how solvent and temperature can influence amide synthesis.

| Reaction Type | Solvent | Temperature | Effect |

| Condensation | Dichloromethane | 0 °C to room temperature | Controlled reaction, good yield. evitachem.com |

| Solvent-free amidation | None | 130 °C | Quantitative yield with NaH base. nih.gov |

| Selective amidation/imidation | Various (e.g., THF, Toluene) | Room temperature | Solvent controls product selectivity. researchgate.net |

Interactive Data Table: Influence of Reaction Conditions on Amide Synthesis

Substrate Generality and Scope of this compound Derivatives

The synthetic methodology for this compound can be extended to a variety of substituted anilines and benzoyl chlorides, demonstrating the broad substrate scope of this reaction for generating a library of related derivatives. The electronic and steric properties of the substituents on both the aniline and the benzoyl chloride can influence the reaction efficiency and yield.

Research into the synthesis of related benzamide derivatives has shown that both electron-donating and electron-withdrawing groups are generally well-tolerated on both aromatic rings. This versatility allows for the generation of a diverse range of N-arylbenzamides, which are of interest in various fields of chemical research. The following table provides examples of derivatives that have been synthesized using similar methodologies, illustrating the scope of this synthetic route.

| Amine | Acyl Chloride | Product |

| 4-Bromoaniline | 2-Chlorobenzoyl chloride | N-(4-bromophenyl)-2-chlorobenzamide evitachem.com |

| 4-Bromoaniline | 4-Hydroxybenzoyl chloride | N-(4-bromophenyl)-4-hydroxybenzamide nanobioletters.com |

| 4-Bromoaniline | Benzoyl chloride | N-(4-bromophenyl)benzamide nanobioletters.com |

| 2-Bromo-4-methylaniline | 4-Chlorobenzoyl chloride | N-(2-bromo-4-methylphenyl)-4-chlorobenzamide sigmaaldrich.com |

| 2-Benzoyl-4-bromoaniline | 4-Chlorobenzoyl chloride | N-(2-benzoyl-4-bromophenyl)-4-chlorobenzamide nih.gov |

The data indicates that substitutions on the phenyl ring of the aniline component, such as methyl and benzoyl groups, are compatible with the reaction conditions. Similarly, the position of the chloro and bromo substituents can be varied to produce different isomers. The synthesis of N-(4-bromophenyl)-4-hydroxybenzamide also demonstrates that functional groups like hydroxyl can be present, although they may require protection depending on the reaction conditions to prevent side reactions. nanobioletters.com The yields for these reactions are generally reported to be good to excellent, highlighting the robustness of the amide bond formation. nanobioletters.com

Advanced Spectroscopic and Analytical Characterization of N 2 Bromophenyl 4 Chlorobenzamide

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and FT-Raman Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy would reveal characteristic absorption bands for the N-(2-bromophenyl)-4-chlorobenzamide molecule. Key expected vibrations would include the N-H stretching of the amide group, typically appearing in the region of 3300-3500 cm⁻¹. The C=O (amide I) stretching vibration is a strong band expected around 1650-1680 cm⁻¹. The N-H bending (amide II) vibration would be anticipated near 1550 cm⁻¹. Furthermore, aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy provides complementary information to FTIR. The C=O stretching and aromatic ring vibrations are also prominent in Raman spectra. Due to the presence of the benzene (B151609) rings, characteristic ring breathing modes would be expected.

No specific experimental FTIR or FT-Raman data for this compound could be located in the searched resources. For comparison, data for the related isomer, N-(4-bromophenyl)-4-chlorobenzamide, is available and shows characteristic amide and aromatic bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show a singlet for the N-H proton of the amide linkage. The aromatic protons on the two benzene rings would appear as a series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns and chemical shifts would be diagnostic of the ortho-bromo and para-chloro substitution patterns.

¹³C NMR Spectroscopy would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide would be expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 150 ppm. The carbon atoms directly attached to the bromine and chlorine atoms would have their chemical shifts influenced by the electronegativity and heavy atom effects of the halogens.

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the public domain based on the conducted searches. Spectral data for the isomer N-(4-bromophenyl)-4-chlorobenzamide has been reported. nih.gov

Mass Spectrometry Techniques in Confirming Molecular Structure (GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens (chlorine: ³⁵Cl/³⁷Cl ≈ 3:1; bromine: ⁷⁹Br/⁸¹Br ≈ 1:1). Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-chlorobenzoyl cation and the 2-bromoanilino radical or cation.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₉BrClNO).

While GC-MS data is available for the isomers N-(4-bromophenyl)-2-chlorobenzamide nist.govnist.gov and N-(4-bromophenyl)-4-chlorobenzamide nih.gov, specific mass spectrometry data for this compound could not be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is related to its electronic structure. The spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and the carbonyl group. The presence of the chromophoric groups (the two substituted benzene rings and the amide carbonyl) would result in characteristic absorption maxima (λ_max).

No experimental UV-Vis spectral data for this compound was identified in the searched literature.

Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl 4 Chlorobenzamide

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has become a primary tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. nih.gov These studies are foundational for predicting a molecule's stability, reactivity, and various spectroscopic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. For organic molecules containing halogens and amide linkages, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the strengths of Hartree-Fock theory and DFT, providing reliable results for molecular geometries and electronic properties. niscpr.res.inniscpr.res.in

The selection of a basis set is equally critical. Pople-style basis sets, such as the 6-311++G(d,p), are frequently used for this class of compounds. mdpi.com This basis set is extensive, including:

6-311G : A triple-split valence basis set, offering flexibility for valence electrons.

++ : Diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing anions and weak intermolecular interactions.

(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-uniform distortion of electron clouds in a molecular environment.

Quantum chemical calculations for similar molecular systems are often performed using software packages like Gaussian. niscpr.res.in The initial step involves a geometry optimization to find the minimum energy conformation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

In a molecule like N-(2-bromophenyl)-4-chlorobenzamide, the HOMO is typically localized on the more electron-rich regions, such as the bromophenyl ring and the amide nitrogen, while the LUMO is often distributed over the electron-withdrawing chlorobenzoyl moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Properties

| Parameter | Representative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) ≈ -ELUMO | 1.8 eV |

| Global Hardness (η) = (I-A)/2 | 2.35 eV |

Note: These values are illustrative, based on typical DFT/B3LYP calculations for similar aromatic amides.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

Red regions : Indicate negative potential, corresponding to electron-rich areas (e.g., lone pairs on oxygen and nitrogen atoms). These are the most likely sites for electrophilic attack.

Blue regions : Indicate positive potential, associated with electron-deficient areas (e.g., hydrogen atoms, particularly the amide N-H). These are susceptible to nucleophilic attack.

Green regions : Represent neutral or zero potential areas.

For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen and a positive potential around the N-H group, highlighting their roles in hydrogen bonding. nih.gov

Fukui Function Analysis is used to describe the sensitivity of the electron density at a particular point to a change in the total number of electrons. It helps in identifying the most reactive sites in a molecule with greater precision than MEP alone. The Fukui functions (f(r)) are calculated to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). This analysis provides a quantitative measure of local reactivity.

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. niscpr.res.in This analysis provides a quantitative picture of the electron distribution and helps in understanding the electrostatic interactions within the molecule.

In this compound, the analysis would typically reveal:

Significant negative charges on the electronegative atoms: oxygen, nitrogen, and chlorine.

A positive charge on the carbonyl carbon, indicating its electrophilic nature.

Positive charges on hydrogen atoms, especially the one bonded to the amide nitrogen.

The carbon atoms bonded to halogens would also exhibit modified charge distributions due to the electron-withdrawing nature of bromine and chlorine.

These charge distributions are fundamental to understanding the molecule's dipole moment and its interaction with other molecules or solvents. niscpr.res.in

Table 2: Representative Mulliken Atomic Charges

| Atom | Representative Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.55 |

| Amide Nitrogen (N) | -0.70 |

| Carbonyl Carbon (C) | +0.45 |

| Amide Hydrogen (H) | +0.35 |

| Chlorine (Cl) | -0.15 |

Note: These values are illustrative examples derived from DFT calculations on analogous compounds and can vary based on the specific computational method.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting spectroscopic data, such as vibrational frequencies, which can be compared with experimental results from FT-IR and FT-Raman spectroscopy.

Theoretical vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are usually scaled by an appropriate scaling factor (typically around 0.96 for B3LYP) to improve agreement with experimental data. niscpr.res.in

Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the vibrational modes. PED provides the percentage contribution of each internal coordinate (like stretching, bending, or torsion) to a specific normal mode of vibration. This allows for a detailed understanding of the character of each vibrational band.

Table 3: Representative Calculated Vibrational Frequencies and PED Assignments

| Vibrational Mode | Calculated Wavenumber (cm-1, Scaled) | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| N-H Stretching | ~3450 | ν(N-H) 99% |

| C-H Stretching (Aromatic) | 3100 - 3000 | ν(C-H) > 90% |

| C=O Stretching (Amide I) | ~1680 | ν(C=O) 80%, ν(C-N) 10% |

| N-H Bending (Amide II) | ~1530 | δ(N-H) 60%, ν(C-N) 30% |

| C-C Stretching (Aromatic) | 1600 - 1400 | ν(C-C) > 50% |

| C-N Stretching | ~1290 | ν(C-N) 45%, δ(N-H) 20% |

| C-Cl Stretching | ~750 | ν(C-Cl) > 60% |

Note: These are typical frequency ranges and PED contributions for benzanilide-type structures. Specific values require dedicated calculations.

The N-H stretching vibration is typically a pure mode observed at a high wavenumber. niscpr.res.in The C=O stretching (Amide I band) is an intense absorption and is sensitive to the electronic environment. The N-H bending coupled with C-N stretching (Amide II band) is another characteristic feature of the amide group. The C-Cl and C-Br stretching vibrations are expected at lower frequencies.

Theoretical UV-Vis Spectra via Time-Dependent DFT (TD-DFT) and Polarizable Continuum Models (PCM)

The prediction of electronic absorption spectra is a key application of quantum chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the excited-state properties of molecules, which govern their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netmdpi.com This method computes the energies of vertical electronic transitions from the ground state to various excited states.

To account for the influence of a solvent environment on the electronic transitions, the Polarizable Continuum Model (PCM) is often employed. nih.govmdpi.com PCM models the solvent as a continuous dielectric medium, which can polarize in response to the solute's charge distribution, thereby affecting the energies of the molecular orbitals and the resulting transition energies. nih.gov For a molecule like this compound, TD-DFT calculations, especially when combined with a PCM, can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov

Studies on similar aromatic compounds have demonstrated that TD-DFT can accurately reproduce experimental UV-Vis spectra, providing valuable information on the nature of the electronic transitions, such as π→π* or n→π* transitions, and the orbitals involved. mdpi.com

Table 1: Illustrative TD-DFT/PCM Predicted UV-Vis Data for this compound This table presents hypothetical data for illustrative purposes, based on typical results from TD-DFT calculations for similar aromatic amides.

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 275 | 4.51 | 0.35 | HOMO -> LUMO |

| 230 | 5.39 | 0.18 | HOMO-1 -> LUMO |

| 210 | 5.90 | 0.22 | HOMO -> LUMO+1 |

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules with high accuracy. nih.govgaussian.com The method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then typically obtained by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. youtube.com

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. Comparing these predicted spectra with experimentally obtained data serves as a powerful validation of the proposed chemical structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic effects not captured by the computational model. Studies have shown that the GIAO method, particularly when used with density functional theory (DFT), provides results that correlate well with experimental findings for a wide range of organic molecules. nih.govconicet.gov.ar

Table 2: Illustrative GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the comparison between predicted and experimental values. Experimental values are not available from the search results.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | 165.2 | Not Available |

| C-Cl | 136.5 | Not Available |

| C-Br | 118.9 | Not Available |

| C-NH | 139.8 | Not Available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By integrating Newton's laws of motion, MD simulations generate trajectories that provide detailed information about the conformational flexibility and dynamics of a molecule. nih.gov For a molecule like this compound, with several rotatable bonds, MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transitions between them.

In Silico Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or nucleic acid. mdpi.comnih.gov This method is central to structure-based drug design. Docking algorithms explore various binding poses of the ligand in the active site of a target protein and use a scoring function to estimate the strength of the interaction, often reported as a binding energy. mdpi.comresearchgate.net

For this compound, docking studies could be employed to screen for potential biological targets by predicting its binding affinity to a wide range of proteins. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govijpsjournal.com For instance, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the chloro and bromo substituents can participate in halogen bonding or hydrophobic interactions. Studies on similar benzamide (B126) derivatives have successfully used docking to predict their binding modes and guide the development of potent inhibitors for various enzymes. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a potential protein target.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 5FGK) | -8.5 | Tyr32, Lys52, Val27 | Hydrogen Bond, Hydrophobic |

| Example Topoisomerase (e.g., 1ZXM) | -7.9 | Arg110, Asp150 | Hydrogen Bond, Halogen Bond |

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.denih.govq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu

A key feature of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. uni-muenchen.de It examines the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For this compound, NBO analysis can reveal important intramolecular interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), which contributes to the planar character of the amide bond. It can also describe the delocalization of π electrons from the phenyl rings. These interactions are crucial for understanding the molecule's electronic structure, stability, and reactivity. rsc.org

Table 4: Illustrative NBO Donor-Acceptor Interactions in this compound This table presents a hypothetical summary of significant intramolecular delocalization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~40-60 | Amide Resonance |

| π (Chlorobenzoyl Ring) | π* (Bromophenyl Ring) | ~5-10 | π-π Conjugation |

| LP (O) | σ* (C-N) | ~2-5 | Hyperconjugation |

Structure Activity Relationship Sar Studies of N 2 Bromophenyl 4 Chlorobenzamide Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of N-(2-bromophenyl)-4-chlorobenzamide derivatives can be significantly modulated by the nature and position of various substituents on the phenyl rings. While direct and extensive SAR studies on this specific parent compound are not widely published, valuable insights can be drawn from research on analogous benzamide (B126) and chloroacetamide structures.

The core structure of this compound contains a bromine atom on one phenyl ring and a chlorine atom on the other. The presence and position of these halogens are known to influence the molecule's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets. For instance, the bromine atom is known to enhance lipophilicity and may improve the binding affinity to target enzymes. Similarly, the chloro group can influence the electronic distribution of the molecule, potentially increasing its reactivity towards biological targets.

In a study of N-(substituted phenyl)-2-chloroacetamides, it was observed that halogenated para-substituted phenyl rings resulted in high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes, leading to enhanced antimicrobial activity. nih.gov This suggests that the 4-chloro substitution on the benzamide ring of this compound is likely a key contributor to its biological activity.

Furthermore, research on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety has indicated that steric hindrance plays a significant role. It was concluded that less bulky substituents on the aniline (B41778) (N-phenyl) ring might reduce steric hindrance at the target receptor, potentially leading to an increase in activity. mdpi.com This principle suggests that the position and size of any additional substituents on the 2-bromophenyl ring of the title compound would be critical for its biological profile.

The introduction of other functional groups, such as a nitro group, has also been shown to be a determinant of biological activity in related benzamide structures. The nitro group can enhance the molecule's capacity for redox reactions, which has been linked to anticancer properties.

The following table summarizes the influence of various substituents on the biological activity of compounds structurally related to this compound, providing a predictive framework for its derivatives.

| Compound Class | Substituent | Position | Influence on Biological Activity |

| N-(substituted phenyl)-2-chloroacetamides | Halogens (Cl, F, Br) | para on N-phenyl ring | Increased lipophilicity, enhanced antimicrobial activity. nih.gov |

| Benzamide derivatives | Bromine | - | Enhances lipophilicity and potential binding affinity. |

| Benzamide derivatives | Chlorine | - | Influences electronic properties and reactivity. |

| Benzamide derivatives | Nitro group | - | Enhances redox potential, linked to anticancer activity. |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Bulky substituents | Aniline ring | Increased steric hindrance may decrease activity. mdpi.com |

Pharmacophore Identification and Lead Optimization Strategies

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve their therapeutic properties. patsnap.com A key strategy in this process is the exploration of the structure-activity relationship (SAR) to understand which parts of the molecule are critical for its activity. patsnap.com

One common lead optimization strategy is structure-based design, which utilizes the three-dimensional structure of the biological target to guide the design of more effective inhibitors. In the context of a 4-aminopyridine (B3432731) benzamide scaffold being developed as TYK2 inhibitors, structure-based design was employed to introduce modifications that enhanced potency and selectivity. nih.gov For instance, the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide moieties significantly improved the desired biological activity. nih.gov This approach could be hypothetically applied to this compound if its biological target were known.

Another strategy involves the simplification of complex lead compounds to improve their synthetic accessibility and pharmacokinetic properties. scienceopen.com This can involve removing non-essential functional groups or rings. Conversely, fragment-based lead discovery involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

The general lead optimization cycle involves:

Design: Proposing new molecular structures based on SAR data, computational modeling, or structural information of the target.

Synthesis: Chemically preparing the newly designed compounds.

Testing: Evaluating the biological activity, selectivity, and other properties of the synthesized compounds. patsnap.com

For this compound, a hypothetical lead optimization campaign would likely involve systematic modifications of both the 2-bromophenyl and 4-chlorobenzoyl moieties to probe for improved activity. This could include altering the halogen substituents, introducing different functional groups at various positions, and modifying the amide linker.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. patsnap.com These in silico techniques can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

While a specific QSAR model for this compound is not publicly documented, studies on related compound classes provide a framework for how such models could be developed and applied. For instance, a QSAR analysis was conducted on a series of N-(substituted phenyl)-2-chloroacetamides to understand their antimicrobial potential. nih.gov This study utilized cheminformatics prediction models to screen the compounds against criteria for biological activity, such as Lipinski's rule of five, and to correlate structural features with observed antimicrobial effects. nih.gov

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Collection: Assembling a dataset of structurally related compounds with their corresponding measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the molecular descriptors with the biological activity. analis.com.my

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. analis.com.my

Such a model could then be used to predict the activity of newly designed, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and further investigation. The insights gained from the model could also enhance the understanding of the key structural features that govern the biological activity of this class of compounds.

Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. While there is no specific information available in the searched literature regarding the stereochemical influences on the molecular recognition of this compound, the principles of stereochemistry in drug action are well-established.

This compound itself is not chiral and does not have any stereocenters. However, the introduction of chiral centers into its derivatives could lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. For example, if a substituent with a chiral center were to be introduced on either of the phenyl rings or on the amide nitrogen, this would result in a chiral molecule.

In such cases, it is common for one enantiomer to exhibit significantly higher potency than the other, as it will have a better three-dimensional fit with the binding site of the target protein. This is because the amino acid residues that form the binding pocket are themselves chiral, creating a chiral environment.

A relevant example of the importance of stereochemistry can be seen in the lead optimization of TYK2 inhibitors, where the introduction of a (1R,2R)-2-fluorocyclopropylamide modification was a key step in improving the drug's properties. nih.gov The specific stereochemistry of this group was likely crucial for its enhanced activity.

Therefore, should any derivatives of this compound be designed that contain stereocenters, it would be essential to synthesize and test the individual stereoisomers to fully characterize their biological profiles and to identify the more active isomer.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico for N 2 Bromophenyl 4 Chlorobenzamide and Analogues

Anticancer Research Focus

The potential of N-(2-bromophenyl)-4-chlorobenzamide and related compounds as anticancer agents has been a significant area of investigation. The research has centered on their ability to interfere with critical pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Enzyme Targets

The anticancer effects of benzamide (B126) analogues are often linked to their ability to inhibit specific enzymes that are crucial for tumor growth and progression.

Matrix Metalloproteinases (MMPs) and NF-κB Protein: Aberrant activity of MMPs, particularly MMP-9, is a hallmark of cancer invasion and metastasis. The expression of MMP-9 is largely regulated by the transcription factor Nuclear Factor-kappaB (NF-κB). An analogue, N-2-(4-bromophenyl) ethyl caffeamide (EK5), has been shown to inhibit the production of MMP-9 in human monocytic cells. nih.govcapes.gov.br This compound was found to suppress NF-κB signaling, not by preventing the degradation of its inhibitor (IκBα) or its translocation to the nucleus, but by disrupting the association between the p65 subunit of NF-κB and the MMP-9 promoter gene. nih.gov This nuclear-targeted inhibition of NF-κB activity presents a precise mechanism for downregulating MMP-9 expression. nih.govcapes.gov.br

Cyclooxygenases (COXs): The cyclooxygenase-2 (COX-2) enzyme is another important target in cancer therapy due to its role in producing prostaglandins, which promote inflammation and cell proliferation. nih.gov Fenamates, which are N-substituted anthranilic acid derivatives and thus structurally related to the core benzamide structure, are known to be a starting point for developing new anticancer agents targeting COX-2. nih.gov In silico screening and subsequent in vitro testing of novel compounds based on fenamate structures have been employed to identify potential COX-2 inhibitors. nih.gov

Tyrosine Kinases: Protein tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a tyrosine kinase often overexpressed in various cancers. A series of 4-(phenylamino)quinazoline and pyridopyrimidine acrylamides, which share a similar pharmacophore with this compound, have been developed as irreversible inhibitors of EGFR. nih.gov These compounds bind to the ATP-binding site of the enzyme and have shown potent inhibition of EGFR autophosphorylation in cancer cell lines and significant tumor growth inhibition in xenograft models. nih.gov

Modulation of Cell Cycle Progression and Apoptotic Pathways

Inducing apoptosis (programmed cell death) and arresting the cell cycle are key strategies in cancer treatment. Studies on related compounds suggest that benzamide analogues may influence these pathways. The combination of natural compounds with existing chemotherapeutics has been shown to enhance apoptosis through various mechanisms. For instance, co-treatment of cisplatin (B142131) with avenanthramides in a study on Ehrlich ascites carcinoma-bearing mice demonstrated a synergistic effect by targeting apoptosis, as evidenced by changes in the expression of P53, Bcl-2, BAX, and caspase-9 genes. ekb.eg Similarly, combining cisplatin with tannic acid was found to enhance apoptosis in lung cancer cells through the PERK-ATF4-CHOP pathway, which is linked to endoplasmic reticulum stress. nih.gov The combination of anethole (B165797) and cisplatin in oral cancer cells was also shown to potentiate apoptosis through caspase activation and the generation of mitochondrial stress. mdpi.com These studies highlight that targeting apoptotic pathways is a common mechanism for related compounds.

Synergistic Effects with Established Chemotherapeutic Agents

Enhancing the efficacy of existing chemotherapy drugs like cisplatin is a critical goal in cancer research to overcome resistance and reduce side effects. ekb.eg Several studies have shown that natural and synthetic compounds can act synergistically with cisplatin.

For example, the combination of tannic acid and cisplatin significantly inhibited lung cancer cell viability, demonstrating a synergistic antitumoral effect. nih.gov This was also observed in mouse models, where the combination therapy showed enhanced tumor suppression. nih.gov Similarly, co-treatment with avenanthramides and both high and low doses of cisplatin resulted in synergistic effects, leading to significant inhibition of tumor growth in mice. ekb.eg In the context of oral cancer, anethole was found to enhance the cytotoxicity of cisplatin, inhibit cell migration, and potentiate cisplatin-induced apoptosis. mdpi.com These findings suggest that analogues of this compound could potentially be used in combination therapies to improve treatment outcomes.

| Combination Therapy | Cancer Model | Observed Synergistic Effect | Molecular Pathway Implicated |

| Cisplatin + Tannic Acid | Lung Cancer Cells (GLC-82, H1299) | Significantly inhibited cell viability and tumor growth. nih.gov | PERK-ATF4-CHOP apoptotic axis. nih.gov |

| Cisplatin + Avenanthramides | Ehrlich Ascites Carcinoma (in mice) | Inhibition of tumor growth, reduced cisplatin-induced liver dysfunction. ekb.eg | Enhanced apoptosis via modulation of P53, Bcl-2, BAX, and caspase-9. ekb.eg |

| Cisplatin + Anethole | Oral Cancer Cells (Ca9-22) | Enhanced cisplatin cytotoxicity, inhibited cell migration, potentiated apoptosis. mdpi.com | Inhibition of MAPKase, beta-catenin, and NF-κB pathways; ROS generation and mitochondrial stress. mdpi.com |

In Silico Prediction of Anticancer Target Interactions

Computational, or in silico, methods are increasingly used to predict the biological activity of novel compounds and to understand their interactions with molecular targets. nih.govrsc.org This approach allows for the rapid screening of large numbers of molecules and provides insights that can guide further experimental work. nih.gov

For analogues of this compound, in silico studies have predicted interactions with several key anticancer targets:

Tubulin: A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which contain a bromophenyl moiety, used molecular docking to investigate their interaction with tubulin. mdpi.com Tubulin is a crucial component of the cellular cytoskeleton and a well-established target for anticancer drugs. The docking studies predicted efficient binding of these compounds to the colchicine-binding site of tubulin, with binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com

Protein Kinases: In a study of 4-methylbenzamide (B193301) derivatives containing substituted purines, in silico methods were used alongside in vitro assays to evaluate their potential as protein kinase inhibitors. nih.gov This highlights the utility of computational predictions in identifying promising new compounds.

cAMP Pathway: Nordentatin derivatives were analyzed using a combination of molecular docking and molecular dynamics simulations to predict their binding to phosphodiesterase 4B (PDE4B), a key enzyme in the cAMP signaling pathway which is often dysregulated in cancer. rsc.org The results indicated that several derivatives had a better binding affinity than the native ligand, suggesting they could be potent inhibitors of this pathway. rsc.org

| Compound Class / Analogue | Predicted Target | In Silico Method | Key Findings |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | Molecular Docking | Efficient binding affinity (-6.502 to -8.341 kcal/mol) at the colchicine-binding site. mdpi.com |

| 4-Methylbenzamide derivatives | Protein Kinases | In Silico and In Vitro | Showed high biological activity, supporting their potential as kinase inhibitors. nih.gov |

| Nordentatin derivatives | Phosphodiesterase 4B (PDE4B) | Molecular Docking & Dynamics | Predicted stronger binding free energy than the native ligand, suggesting potential as inhibitors of the cAMP pathway. rsc.org |

Antimicrobial and Anti-infective Research Focus

In addition to anticancer research, there is growing interest in the antimicrobial properties of benzamide derivatives, driven by the urgent need for new antibiotics to combat drug-resistant bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has shown that analogues of this compound exhibit activity against a spectrum of bacteria.

Gram-Positive Bacteria: A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found that they were active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The complexation of these derivatives with β-cyclodextrin was shown to be beneficial for their antimicrobial effect. nih.gov Another study on robenidine (B1679493) analogues, which are structurally distinct but share the principle of a substituted phenyl ring, reported significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1.0 μg/mL, and vancomycin-resistant Enterococci (VRE) with MICs down to 0.5 μg/mL. nih.gov

Gram-Negative Bacteria: While many compounds are more effective against Gram-positive bacteria, some analogues have shown promise against Gram-negative strains. The study on robenidine analogues found that some compounds had modest activity against Escherichia coli (MIC of 16 μg/mL) and Pseudomonas aeruginosa (MIC of 32 μg/mL). nih.gov This indicates that the core scaffold can be modified to achieve broader-spectrum antibacterial activity. nih.gov

| Analogue Class | Bacterial Strains | Activity (MIC) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL nih.gov |

| Robenidine analogues | Methicillin-resistant S. aureus (MRSA) | As low as 1.0 μg/mL nih.gov |

| Robenidine analogues | Vancomycin-resistant Enterococci (VRE) | As low as 0.5 μg/mL nih.gov |

| Robenidine analogues | Escherichia coli | 16 μg/mL nih.gov |

| Robenidine analogues | Pseudomonas aeruginosa | 32 μg/mL nih.gov |

Antifungal and Antiparasitic Potentials

Benzamide derivatives, including those structurally related to this compound, have demonstrated notable antifungal and antiparasitic properties. nanobioletters.com These activities are often attributed to the presence of halogen substituents and the amide linkage, which can facilitate interactions with biological targets. researchgate.net

Studies have shown that benzamide derivatives can exhibit significant antifungal activity, sometimes comparable to established antifungal agents like fluconazole. The introduction of different substituents to the benzamide core can modulate this activity. For instance, some N-phenacyldibromobenzimidazole derivatives have shown potent, fungicidal activity against Candida albicans and Cryptococcus neoformans. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal cell wall and membrane. nih.gov Specifically, certain derivatives have been observed to induce β-d-glucanase and exhibit chitinolytic activity, leading to morphological distortions and osmotic instability in fungal cells. nih.gov

It is important to note that the antifungal efficacy can be highly dependent on the specific substitution pattern of the benzamide analogue. For example, in a series of N-phenacyldibromobenzimidazoles, the position of the bromine atoms on the benzimidazole (B57391) ring and the nature of the substituents on the N-phenacyl group significantly influenced the anti-Candida activity. nih.gov

The global challenge of parasitic diseases, exacerbated by growing drug resistance, has spurred the search for new therapeutic agents. nih.gov Benzamide derivatives have emerged as a promising class of compounds in this area. For example, a simplified analogue of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated significant in vitro activity against the nematode Toxocara canis. semanticscholar.org This analogue affected the viability of the parasites in a time- and concentration-dependent manner, suggesting a potential new avenue for the development of anthelmintic drugs. semanticscholar.org

Furthermore, research into pyrimido[1,2-a]benzimidazole (B3050247) derivatives has identified compounds with potent activity against Leishmania major and Toxoplasma gondii. mdpi.com One such derivative, 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole, exhibited high and selective activity against T. gondii. mdpi.com The selective nature of these compounds highlights the potential for designing targeted antiparasitic therapies with reduced host toxicity. semanticscholar.orgmdpi.com

Interactive Table: Antifungal and Antiparasitic Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| N-phenacyldibromobenzimidazoles | Candida albicans, Cryptococcus neoformans | Fungicidal; cell wall and membrane disruption | nih.gov |

| N-(4-methoxyphenyl)pentanamide | Toxocara canis | Time- and concentration-dependent reduction in viability | semanticscholar.org |

| 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | Toxoplasma gondii | High and selective activity | mdpi.com |

| Pyrimido[1,2-a]benzimidazole derivative 2a | Leishmania major | Nanomolar EC50 values against promastigotes and amastigotes | mdpi.com |

Urease Inhibition Mechanisms

Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335), is a significant factor in various pathological conditions and agricultural nitrogen loss. nih.govniscpr.res.in Consequently, the inhibition of urease has been a major focus of research. niscpr.res.in Benzamide and related structures have been investigated as potential urease inhibitors.

The mechanisms of urease inhibition are diverse and can involve:

Competitive Inhibition: Where the inhibitor competes with urea for the active site. researchgate.net

Irreversible Inhibition: Often involving covalent modification of the enzyme. researchgate.net

Mixed Inhibition: A combination of competitive and uncompetitive inhibition. researchgate.net

Several classes of compounds, including hydroxamic acids, phosphoramidates, and various heterocyclic compounds, have been identified as effective urease inhibitors. niscpr.res.innih.gov For instance, acetohydroxamic acid functions by chelating the nickel ions essential for urease activity. nih.gov Phenyl phosphorodiamidate and N-(n-butyl)thiophosphoric triamide (NBPT) are potent inhibitors that act as transition-state analogues of urea. nih.gov

While direct studies on this compound as a urease inhibitor are not extensively documented in the provided context, the broader class of benzamides and related aromatic compounds have been explored. For example, 4-bromophenyl boronic acid has been confirmed as a good inhibitor of urease. nih.gov The inhibitory potential is often linked to the molecule's ability to interact with the nickel ions in the urease active site or with key amino acid residues, such as the mobile "flap" cysteine. nih.govresearchgate.net

Interactive Table: Examples of Urease Inhibitors and their Mechanisms

| Inhibitor | Mechanism of Action | Target Urease | Reference |

|---|---|---|---|

| Acetohydroxamic acid | Nickel ion chelation | Bacterial ureases | nih.gov |

| Phenyl phosphorodiamidate (PPDA) | Transition-state analogue | Jack bean urease, Klebsiella pneumoniae urease | nih.gov |

| N-(n-butyl)thiophosphoric triamide (NBPT) | Transition-state analogue | Jack bean urease, Klebsiella pneumoniae urease | nih.gov |

| 4-bromophenyl boronic acid | Not specified | Jack bean urease | nih.gov |

| Quinones | Covalent modification of mobile "flap" cysteine | Jack bean urease | researchgate.net |

Insecticidal Activity and Chitin (B13524) Synthesis Inhibition Studies

Benzamide derivatives have been investigated for their insecticidal properties, with a key mechanism of action being the inhibition of chitin synthesis. evitachem.com Chitin is a vital component of the insect exoskeleton, and its disruption leads to developmental defects and mortality. researchgate.net

Benzoylphenyl ureas are a well-known class of insect growth regulators that act as chitin synthesis inhibitors. researchgate.net While not a benzoylphenyl urea itself, the benzamide scaffold of this compound is present in many insecticidally active molecules. Research on N-(5-phenylpyrazin-2-yl)-benzamide derivatives has shown that these compounds are active against lepidopteran pests. nih.gov Symptomology studies on the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) revealed that these benzamide derivatives cause severe abnormalities in the cuticle, leading to larval death. nih.gov Genetic studies further linked resistance to one of these compounds to the Chitin Synthase 1 gene, confirming the mode of action. nih.govresearchgate.net

The insecticidal activity of benzamide analogues is influenced by the specific substituents on the aromatic rings. For example, N-(2-chloro-6-fluorobenzyl)chitosan, a derivative of the natural biopolymer chitosan, has demonstrated potent insecticidal activity against S. littoralis larvae. nih.gov

Interactive Table: Insecticidal Benzamide Analogues and their Activity

| Compound/Analogue Class | Target Insect | Mechanism of Action | Reference |

|---|---|---|---|

| N-(5-phenylpyrazin-2-yl)-benzamide derivatives | Plutella xylostella, Spodoptera littoralis | Chitin synthesis inhibition | nih.govresearchgate.net |

| N-(2-chloro-6-fluorobenzyl)chitosan | Spodoptera littoralis | Unknown, leads to cessation of feeding | nih.gov |

| Benzoylphenyl ureas (e.g., lufenuron) | Various insects | Chitin synthesis inhibition | researchgate.netresearchgate.net |

Anti-inflammatory and Immunomodulatory Research Focus

Benzamide derivatives have also been a focal point of anti-inflammatory research, primarily due to their interactions with key mediators and enzymes in the inflammatory cascade.

Inflammation is a complex biological response involving the release of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The modulation of these mediators is a key strategy in the development of anti-inflammatory drugs.

Studies on various compounds have demonstrated their ability to reduce the levels of these inflammatory cytokines. For example, in a model of inflammation, the administration of an adenosine (B11128) A2A receptor antagonist led to a decrease in pro-inflammatory factors like IL-1β, IL-6, and TNF-α. nih.gov While not a direct study on this compound, this illustrates a common mechanism of action for anti-inflammatory compounds. The structural features of benzamides could potentially allow them to interact with pathways that regulate the production of these inflammatory mediators.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Interestingly, it has been demonstrated that non-selective or moderately selective COX-1 inhibiting NSAIDs containing a carboxylate group can be chemically modified into potent and selective COX-2 inhibitors. nih.gov By derivatizing the carboxylate moiety of compounds like indomethacin (B1671933) into esters and amides, researchers have successfully generated selective COX-2 inhibitors. nih.gov

The selectivity of these modified compounds arises from novel interactions within the substrate-binding site of the COX-2 enzyme. nih.gov This strategy of converting existing NSAIDs into selective COX-2 inhibitors through amide formation suggests that benzamide structures, such as this compound, could potentially be designed or modified to selectively target the COX-2 enzyme, thereby offering a pathway to new anti-inflammatory agents with improved safety profiles.

Neuropharmacological and Other Biological Targets

The exploration of the biological activities of this compound and its analogues has unveiled potential interactions with several key neuropharmacological and biological targets. These investigations, primarily conducted through in vitro and in silico methods, have provided insights into the compound's potential mechanisms of action and its ability to traverse the blood-brain barrier.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. While direct studies on this compound are limited, research on structurally related benzamide and anilide analogues has demonstrated their potential as MAO inhibitors.

A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B). nih.gov These compounds were identified as competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The inhibitory potency of these analogues is influenced by both steric and hydrophobic effects. nih.gov

Furthermore, various anilide-containing compounds have been investigated for their ability to inhibit both MAO-A and MAO-B. For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective inhibitor of human MAO-B with an IC₅₀ value of 3.47 μM, while showing weaker inhibition of the MAO-A isoform (IC₅₀ = 43.3 μM). mdpi.com Molecular docking studies of this compound indicated that its sulfonamide group interacts with residues within the substrate cavity of the MAO-B active site. mdpi.com The inhibition mechanism for some of these compounds has been determined to be of a mixed type, affecting both the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). mdpi.com

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., α7 nAChR, α3β2 nAChR)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in various physiological and pathological processes in the central nervous system. mdpi.com The α7 and α4β2 subtypes are the most abundant nAChRs in the brain and are implicated in cognitive function and a range of neurological disorders. mdpi.comnih.gov

α7 nAChR: The α7 nAChR is a homopentameric receptor characterized by its high permeability to calcium ions, rapid desensitization, and selective inhibition by antagonists like α-bungarotoxin. mdpi.comnih.gov Modulation of α7 nAChR function is considered a promising therapeutic strategy for cognitive deficits in conditions such as Alzheimer's disease and schizophrenia. nih.gov Positive allosteric modulators (PAMs) of the α7 nAChR have been shown to enhance agonist-evoked currents and prolong the receptor's response. nih.gov For example, the type II PAM, A-867744, demonstrated moderate potency and efficacy in potentiating α7 nAChR currents. nih.gov

α4β2 nAChR: The heteromeric α4β2 nAChR exists in different stoichiometries with varying sensitivities to agonists. mdpi.com This receptor subtype is a key target for understanding nicotine (B1678760) addiction and for the development of smoking cessation therapies. nih.gov Allosteric modulators can exhibit selectivity for different α4β2 stoichiometries. For instance, the PAM named CMPI has been shown to potentiate the low-sensitivity (α4)₃(β2)₂ nAChR, which requires the presence of an α4:α4 subunit interface for its action. nih.gov

While specific studies on the interaction of this compound with nAChRs are not available, the broader class of benzamide derivatives has been explored for nAChR activity. For example, certain analogues of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine have shown high affinity for the α4β2-nAChR and acted as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

Currently, there is no available research data from the conducted searches detailing the in vitro or in silico evaluation of this compound or its close analogues as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC).

In Silico Blood-Brain Barrier (BBB) Permeability Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential as a therapeutic agent for central nervous system disorders. nih.gov In silico models, which utilize computational methods to predict physicochemical properties, are increasingly used to estimate BBB permeability in the early stages of drug discovery. nih.govarxiv.org

These predictive models often rely on key molecular descriptors such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). nih.govfrontiersin.org Generally, compounds with a higher probability of crossing the BBB exhibit the following characteristics:

Molecular weight ≤ 400 g/mol frontiersin.org

A calculated logarithm of the partition coefficient (ClogP) ≤ 5 frontiersin.org

Number of hydrogen bond acceptors ≤ 7 frontiersin.org

Number of hydrogen bond donors ≤ 3 frontiersin.org

A sum of nitrogen and oxygen atoms (N+O) of five or less frontiersin.org

While specific in silico BBB permeability predictions for this compound were not found in the search results, the general principles of these models can be applied to estimate its potential. The molecular structure of this compound can be analyzed to determine its physicochemical properties and compare them against the established criteria for CNS drug candidates.

Table 2: General Physicochemical Properties Favoring BBB Permeation

| Molecular Descriptor | Preferred Range for CNS Drugs |

|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol frontiersin.org |

| Lipophilicity (ClogP) | ≤ 5 frontiersin.org |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 frontiersin.org |

| Hydrogen Bond Donors (HBD) | ≤ 3 frontiersin.org |

| Sum of Nitrogen and Oxygen Atoms (N+O) | ≤ 5 frontiersin.org |

| Topological Polar Surface Area (TPSA) | < 90 Ų |

Chemical Biology and Medicinal Chemistry Applications of N 2 Bromophenyl 4 Chlorobenzamide

Utilization as a Building Block in Complex Organic Synthesis

The chemical architecture of N-(2-bromophenyl)-4-chlorobenzamide makes it a valuable starting material, or building block, for the synthesis of more complex molecules. The presence of two different halogen atoms—a bromine on one aromatic ring and a chlorine on the other—provides chemists with "handles" that can be selectively modified through various chemical reactions.

This dual halogenation is significant because the bromine and chlorine atoms exhibit different reactivities. The bromine atom is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. evitachem.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds, allowing for the attachment of diverse molecular fragments to the brominated phenyl ring.

Simultaneously, the chlorine atom offers another site for modification, although it is generally less reactive in cross-coupling reactions than bromine. This difference in reactivity allows for sequential, or stepwise, functionalization of the molecule. For instance, a reaction can be performed at the bromine position while leaving the chlorine position intact for a subsequent transformation. This level of control is highly desirable in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). ossila.com The amide linkage in the center of the molecule is relatively stable, providing a robust core that can withstand various reaction conditions.

The strategic placement of these reactive sites makes this compound and similar dihalogenated compounds useful as molecular scaffolds for creating libraries of related compounds for high-throughput screening in drug discovery. ossila.com

Development of Benzamide-Based Scaffolds for Drug Discovery

The benzamide (B126) functional group is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry. This means that the benzamide core structure is known to interact with a wide range of biological targets, making it a promising starting point for designing new drugs. nanobioletters.com Amides are prevalent in pharmaceuticals, with about 25% of top-selling drugs containing this functional group. nanobioletters.com

Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nanobioletters.com The this compound structure serves as a foundational scaffold upon which chemists can build and elaborate to optimize biological activity.

Recent research has focused on developing novel benzamide derivatives for specific therapeutic areas. For example, a 2023 study published in the European Journal of Medicinal Chemistry described the design and synthesis of new benzamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Although this study did not use this compound directly, it highlights the potential of the broader benzamide class. The general strategy involves modifying the peripheral parts of the benzamide scaffold to achieve high affinity and selectivity for the target protein. The halogen atoms on this compound provide ideal locations for such modifications, enabling the exploration of structure-activity relationships (SAR) to enhance potency and drug-like properties.

Rational Design of Derivatives for Specific Biological Targets